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Compound of Interest

Compound Name:
N,N-dimethylpyrimidine-5-

carboxamide

Cat. No.: B8755193

Get Quote

Executive Summary
N,N-Dimethylpyrimidine-5-carboxamide (CAS: 98405-54-0) is a pivotal heterocyclic building

block in medicinal chemistry. Its pyrimidine core, substituted at the C5 position with a

dimethylcarboxamide group, serves as a model for studying the stability of tertiary amides in

drug metabolism.

This guide provides a detailed breakdown of its fragmentation mechanics under Electrospray

Ionization (ESI), comparing its behavior at varying collision energies. It is designed to assist

analytical scientists in identifying this moiety within complex drug metabolites or degradation

products.
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Compound Property Details

Formula

Monoisotopic Mass 151.0746 Da

Precursor Ion 152.0818 Da

Key Application
Intermediate for Avanafil; NNMT Inhibitor

pharmacophore

Experimental Protocol (Standardized)
To ensure reproducible fragmentation patterns, the following LC-MS conditions are

recommended. This protocol minimizes in-source fragmentation while maximizing sensitivity for

the polar pyrimidine core.

Liquid Chromatography (LC) Conditions
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: 5% B to 95% B over 5 minutes (Early elution expected due to high polarity).

Flow Rate: 0.3 mL/min.

Mass Spectrometry (MS) Settings
Ionization: Electrospray Ionization (ESI), Positive Mode (

).[1]

Capillary Voltage: 3500 V.

Gas Temperature: 300°C.
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Collision Energies (CE):

Screening: 10–20 eV (Preserves molecular ion).

Structural Elucidation: 30–45 eV (Induces ring cleavage).

Fragmentation Mechanics & Pathway Analysis
The fragmentation of N,N-dimethylpyrimidine-5-carboxamide follows a distinct "stripping"

mechanism where the exocyclic substituents are removed before the heterocyclic ring

degrades.

Phase 1: Amide Bond Cleavage (Low Energy)
The most labile bond is the amide C–N bond. Upon collision-induced dissociation (CID), the

protonated molecular ion (

152) undergoes an inductive cleavage or a 1,2-elimination.

Transition:

Mechanism: Loss of neutral dimethylamine (45 Da).

Product:Pyrimidin-5-ylium-carbonyl cation (

107).

Note: In some instruments, a radical loss of the dimethylamino group (

, 44 Da) may be observed, yielding a radical cation at

108, but the even-electron loss (45 Da) is thermodynamically favored in ESI.

Phase 2: Decarbonylation (Medium Energy)
The resulting acylium ion (

107) is unstable and rapidly ejects carbon monoxide (CO).

Transition:

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b8755193/docs?utm_src=pdf-body#comprehensive-characterization-guide-lc-ms-ms-fragmentation-of-n-n-dimethylpyrimidine-5-carboxamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8755193?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism:

-cleavage/Loss of CO (28 Da).

Product:Pyrimidin-5-yl cation (

79).

Diagnostic Value: This ion (

79) is highly characteristic of 5-substituted pyrimidines.

Phase 3: Ring Fission (High Energy)
At high collision energies (>35 eV), the pyrimidine ring itself fragments. The most common

pathway for pyrimidines is the Retro-Diels-Alder (RDA) reaction or the loss of Hydrogen

Cyanide (HCN).

Transition:

Mechanism: Loss of HCN (27 Da).

Product:But-1-en-3-yne-1-iminium ion (

52) (Proposed structure).

Visualization: Fragmentation Pathway
The following diagram illustrates the step-by-step degradation of the molecule.
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Precursor Ion
[M+H]+ : m/z 152.08

Acylium Ion
(Pyrimidin-5-yl-CO)+

m/z 107.02

Amide Cleavage
(Low CE)

Neutral Loss:
Dimethylamine (45 Da)

Pyrimidinyl Cation
(C4H5N2)+
m/z 79.03

Decarbonylation
(Med CE)

Neutral Loss:
CO (28 Da)

Ring Fragment
(C3H4N)+
m/z 52.03

Ring Fission
(High CE)

Neutral Loss:
HCN (27 Da)

Click to download full resolution via product page

Caption: Step-wise ESI-MS/MS fragmentation tree for N,N-dimethylpyrimidine-5-
carboxamide showing neutral losses.

Comparative Analysis
A. vs. N,N-Dimethylbenzamide (Structural Analog)
Comparing the pyrimidine core to a benzene core highlights the influence of ring nitrogen

atoms.

Benzamide Analog: The phenyl cation (

77) is very stable.

Pyrimidine Product: The pyrimidinyl cation (
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79) is significantly less stable due to the electron-withdrawing nature of the ring nitrogens,
which destabilize the positive charge.

Result: The pyrimidine derivative requires lower collision energy to undergo secondary

fragmentation (Ring Fission) compared to its benzene counterpart.

B. vs. N-Methyl-2-pyridone-5-carboxamide (Metabolite)
This compound is often compared to nicotinamide metabolites (e.g., 2PY).[2][3][4]

2PY (Pyridone): The presence of the carbonyl oxygen on the ring (pyridone) changes the

fragmentation significantly, often favoring CO loss from the ring itself.

Pyrimidine-5-carboxamide: The ring is aromatic and lacks the carbonyl oxygen; therefore,

the initial CO loss is exclusively from the exocyclic amide group. This is a key differentiator

when analyzing complex biological matrices for uremic toxins vs. drug metabolites.

Summary of Diagnostic Ions
Use this table to confirm the identity of the compound in your samples.

m/z (Exp) Ion Identity Origin
Relative
Abundance (Est.)

152.08 Parent Molecule
100% (Base Peak at

Low CE)

107.02 Loss of High (Base Peak at

Med CE)

79.03 Loss of CO Medium

52.03 Loss of HCN Low (High CE only)

46.06 Dimethylamine ion
Variable (seen at low

mass cutoff)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comprehensive Characterization Guide: LC-MS/MS
Fragmentation of N,N-Dimethylpyrimidine-5-carboxamide]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b8755193/docs#comprehensive-
characterization-guide-lc-ms-ms-fragmentation-of-n-n-dimethylpyrimidine-5-carboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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